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molecular formula C11H16O3 B8312147 Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one

Spiro[bicyclo[3.3.1]nonane-3,2'-[1,3]dioxolane]-7-one

Cat. No. B8312147
M. Wt: 196.24 g/mol
InChI Key: LNBKOECPIAUOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178552B2

Procedure details

p-Toluenesulfonic acid (0.29 g, 1.51 mmol) was added to a solution of ketone (VII-l) (2.30 g, 15.11 mmol) in ethylene glycol (3.75 g, 60.45 mmol)—toluene (75 mL) and the reaction mixture was refluxed for 2 h using a Dean-Stark apparatus. The reaction mixture was allowed to cool to RT and was poured into a saturated solution of NaHCO3 (100 mL). The mixture was extracted with EtOAc (3×150 mL), dried (MgSO4) and concentrated. The crude product was purified by SGC using EtOAc:hexane=3:1 (v/v) as the eluent to give (VII-m) (2.33 g, 78%) as a white solid; 1H NMR (400 MHz, CDCl3) δ 1.68-1.84 (m, 6H), 2.26-2.34 (dd, J=6.6 and 18.4 Hz, 2H), 2.40-2.48 (m, 4H), 3.77-3.81 (m, 2H), 3.85-3.89 (m, 2H).
Quantity
0.29 g
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3][CH:2]=1.[CH2:12]([OH:15])[CH2:13][OH:14].[C:16]([O-:19])(O)=O.[Na+].[C:21]1(C)C=CC=CC=1>>[O:14]1[CH2:13][CH2:12][O:15][C:3]21[CH2:4][CH:5]1[CH2:6][CH:1]([CH2:11][C:16](=[O:19])[CH2:21]1)[CH2:2]2 |f:2.3|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
ketone
Quantity
2.3 g
Type
reactant
Smiles
Name
Quantity
3.75 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SGC
CUSTOM
Type
CUSTOM
Details
hexane=3:1 (v/v) as the eluent to give (VII-m) (2.33 g, 78%) as a white solid

Outcomes

Product
Name
Type
Smiles
O1C2(OCC1)CC1CC(CC(C2)C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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